molecular formula C19H12F5N3O3 B3014807 N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1005303-66-1

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3014807
CAS No.: 1005303-66-1
M. Wt: 425.315
InChI Key: VNTGUSAOUBWUGC-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms. They are known for their wide range of biological activities . The compound also contains fluorophenyl groups, which are often used in medicinal chemistry due to their ability to modify the physical, chemical, and pharmacokinetic properties of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, fluorophenyl groups, and a methoxy group. The presence of fluorine atoms could significantly influence the compound’s electronic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridazine ring, fluorophenyl groups, and methoxy group could all potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure, including the pyridazine ring and the fluorophenyl and methoxy groups. Fluorine atoms are known to influence properties such as lipophilicity, stability, and bioavailability .

Scientific Research Applications

Met Kinase Inhibition

One significant application of similar compounds involves the inhibition of the Met kinase superfamily. The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors demonstrates this application. These compounds have shown excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, leading to advancements into clinical trials for potential cancer therapeutics (Schroeder et al., 2009).

Antimicrobial Activity

Compounds with structural similarities have been synthesized and evaluated for antimicrobial activities. For example, fluoroquinolone-based 4-thiazolidinones and N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been tested for antifungal and antibacterial activities, showing moderate to good efficacy against various microbial strains (Patel & Patel, 2010); (Ahsan et al., 2016).

Synthesis of Fluorinated Heterocyclic Compounds

The compound and its analogs have been used in the synthesis of various fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential pharmacological properties. The versatility of 2-fluoroacrylic building blocks for synthesizing fluorine-bearing heterocycles such as pyrazolones, pyrimidines, and coumarines has been explored (Shi et al., 1996).

Cytotoxicity Studies

Similar compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies are crucial for the development of new anticancer agents. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing valuable insights into their potential therapeutic applications (Hassan et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyridazine derivatives are known to have biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its specific physical and chemical properties, how it’s handled and stored, and how it’s used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F5N3O3/c1-30-15-9-16(28)27(12-5-2-10(20)3-6-12)26-17(15)18(29)25-11-4-7-14(21)13(8-11)19(22,23)24/h2-9H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTGUSAOUBWUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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